REACTION_CXSMILES
|
[N:1]([CH:4]([C:6]1[N:11]=[CH:10][C:9]([F:12])=[CH:8][N:7]=1)[CH3:5])=[N+]=[N-]>[Pd]>[F:12][C:9]1[CH:8]=[N:7][C:6]([CH:4]([NH2:1])[CH3:5])=[N:11][CH:10]=1
|
Name
|
2-(1-azidoethyl)-5-fluoropyrimidine
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C)C1=NC=C(C=N1)F
|
Name
|
|
Quantity
|
0.191 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evacuated
|
Type
|
ADDITION
|
Details
|
MeOH (10 ml) was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a plug of diatomaceous earth, which
|
Type
|
WASH
|
Details
|
was subsequently washed well with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrates were concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=NC(=NC1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]([CH:4]([C:6]1[N:11]=[CH:10][C:9]([F:12])=[CH:8][N:7]=1)[CH3:5])=[N+]=[N-]>[Pd]>[F:12][C:9]1[CH:8]=[N:7][C:6]([CH:4]([NH2:1])[CH3:5])=[N:11][CH:10]=1
|
Name
|
2-(1-azidoethyl)-5-fluoropyrimidine
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C)C1=NC=C(C=N1)F
|
Name
|
|
Quantity
|
0.191 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evacuated
|
Type
|
ADDITION
|
Details
|
MeOH (10 ml) was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a plug of diatomaceous earth, which
|
Type
|
WASH
|
Details
|
was subsequently washed well with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrates were concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=NC(=NC1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |